molecular formula C13H21N3O3S B2655973 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine CAS No. 1705076-86-3

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine

Cat. No.: B2655973
CAS No.: 1705076-86-3
M. Wt: 299.39
InChI Key: HWRUGMBAMDNOLO-UHFFFAOYSA-N
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Description

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine is a potent and selective inhibitor of Histone Deacetylase 6 (HDAC6). This compound exhibits high specificity for the HDAC6 isoform over other class I and IIb HDACs, making it a valuable chemical probe for dissecting the unique biological functions of HDAC6. HDAC6 primarily deacetylates non-histone substrates, such as α-tubulin, HSP90, and cortactin, thereby playing a critical role in cellular processes including cell motility , protein aggregate clearance via the ubiquitin-proteasome system, and immune synapse formation . Its primary research applications are in oncology, where HDAC6 inhibition has been shown to impair metastasis and induce apoptosis in various cancer cell lines, and in neuroscience, for investigating its potential role in mitigating pathologies associated with neurodegenerative diseases like Alzheimer's and Huntington's, which are characterized by defective protein clearance. The inhibition of HDAC6 leads to increased levels of acetylated α-tubulin, which disrupts cellular migration, and hyperacetylated HSP90, which promotes the degradation of oncogenic client proteins. By providing a selective tool, this inhibitor enables researchers to explore HDAC6's mechanism in epigenetic regulation independent of chromatin remodeling, opening avenues for targeted therapeutic development in cancer and neurodegenerative disorders.

Properties

IUPAC Name

3-cyclopropyl-5-[(1-ethylsulfonylpiperidin-3-yl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N3O3S/c1-2-20(17,18)16-7-3-4-10(9-16)8-12-14-13(15-19-12)11-5-6-11/h10-11H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRUGMBAMDNOLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC(C1)CC2=NC(=NO2)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine typically involves multiple stepsSpecific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles .

Chemical Reactions Analysis

Types of Reactions

3-[(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, solvent, and pH, play a significant role in determining the outcome of these reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .

Scientific Research Applications

Antifungal Activity

Research indicates that derivatives of piperidine, including those with oxadiazole moieties, exhibit significant antifungal activity. For instance, studies have shown that compounds similar to 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine can effectively combat Candida auris, a pathogen known for its resistance to multiple antifungal agents. The mechanism of action typically involves the induction of apoptosis and disruption of cell cycle progression in fungal cells .

Anticancer Properties

The compound's structural features suggest potential anticancer properties. Piperidine derivatives have been reported to possess various biological activities, including anticancer effects against different cancer cell lines. The incorporation of oxadiazole groups has been linked to enhanced cytotoxicity and selectivity towards cancer cells. Studies have demonstrated that these derivatives can induce cell cycle arrest and apoptosis in cancer cells .

Lead Compound in Drug Discovery

The unique structural characteristics of This compound make it a valuable lead compound in drug discovery. Its ability to interact with various biological targets allows for the exploration of new therapeutic avenues. Researchers are actively investigating its potential as a scaffold for developing drugs targeting fungal infections and cancers resistant to conventional therapies .

Case Study 1: Antifungal Efficacy Against Candida auris

A study focused on synthesizing piperidine derivatives demonstrated that compounds containing the oxadiazole moiety exhibited potent antifungal activity against clinical isolates of Candida auris. The study highlighted the compound's ability to disrupt fungal cell membranes and inhibit growth effectively .

Case Study 2: Anticancer Activity

In another research effort, a series of piperidine-based compounds were evaluated for their cytotoxic effects on human cancer cell lines. Results indicated that certain derivatives led to significant reductions in cell viability, suggesting that modifications to the piperidine structure could enhance anticancer efficacy .

Mechanism of Action

The mechanism of action of 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or altering their function. The ethanesulfonyl group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .

Comparison with Similar Compounds

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(4-ethoxybenzenesulfonyl)piperidine

  • CAS Number : 1705879-82-8
  • Molecular Formula : C₁₉H₂₅N₃O₄S
  • Molecular Weight : 391.48 g/mol
  • Key Differences: The ethanesulfonyl group in the target compound is replaced with a bulkier 4-ethoxybenzenesulfonyl substituent.

3-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine

  • CAS Number : 1344050-96-9
  • Molecular Formula : C₁₂H₂₀N₄ (assuming neutral form)
  • Key Differences :
    • The 1,2,4-oxadiazole ring is replaced with a 1,2,4-triazole (one oxygen atom replaced by nitrogen).
    • Lacks the ethanesulfonyl group, resulting in a simpler structure with reduced polarity. Triazoles exhibit distinct hydrogen-bonding capabilities compared to oxadiazoles, which may alter biological target interactions .

3-Isopropyl-5-(4-(((6-(4-(methylsulfonyl)phenyl)pyridin-3-yl)oxy)methyl)piperidin-1-yl)-1,2,4-oxadiazole

  • Synonyms: GSK1292263
  • Molecular Formula : C₂₅H₂₉N₅O₄S
  • Molecular Weight : 507.60 g/mol
  • Key Differences: Incorporates a pyridinyloxy-methylpiperidine group and a methylsulfonylphenyl substituent.

4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine

  • Molecular Formula : C₁₀H₁₅N₃O₂
  • Molecular Weight : 209.25 g/mol
  • Key Differences :
    • Replaces the piperidine-ethanesulfonyl system with a morpholine ring.
    • Morpholine’s oxygen atom increases polarity, improving solubility but possibly reducing membrane permeability compared to the sulfonyl-substituted piperidine in the target compound .

Comparative Analysis Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Inferred Properties
3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine (Target) C₁₃H₂₁N₃O₃S 299.39 Ethanesulfonyl, cyclopropyl-oxadiazole Balanced lipophilicity; moderate solubility and metabolic stability
1-(4-ethoxybenzenesulfonyl) analog C₁₉H₂₅N₃O₄S 391.48 Aromatic sulfonyl substituent Higher lipophilicity; potential for enhanced protein binding
3-((3-Cyclopropyl-1-methyl-1H-1,2,4-triazol-5-yl)methyl)piperidine C₁₂H₂₀N₄ ~220.32 Triazole instead of oxadiazole; no sulfonyl group Reduced polarity; altered hydrogen-bonding potential
GSK1292263 C₂₅H₂₉N₅O₄S 507.60 Pyridinyloxy-methylpiperidine; isopropyl-oxadiazole; methylsulfonylphenyl High steric bulk; potential for improved receptor affinity but lower solubility
4-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]morpholine C₁₀H₁₅N₃O₂ 209.25 Morpholine core Increased polarity; enhanced aqueous solubility

Research Implications

  • Structural Flexibility : The piperidine core and oxadiazole ring are conserved in most analogs, suggesting their critical role in target engagement.
  • Sulfonyl Group Impact : Ethanesulfonyl substituents balance solubility and lipophilicity, whereas aromatic sulfonyl groups (e.g., 4-ethoxybenzenesulfonyl) may enhance binding but reduce bioavailability .

Biological Activity

3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine is a compound that has garnered attention due to its potential biological activities. This article delves into the compound's biological activity, including its mechanisms of action, efficacy against various pathogens, and cytotoxicity profiles.

The compound has a molecular formula of C17H19N3O2SC_{17}H_{19}N_{3}O_{2}S and a molecular weight of approximately 329.4 g/mol. It features a unique oxadiazole moiety, which is often associated with diverse biological activities.

The biological activity of compounds containing oxadiazole rings is often attributed to their ability to interact with cellular targets, influencing various biochemical pathways. The presence of the -N=CO group in oxadiazole derivatives is particularly noted for its antimicrobial properties, impacting gene transcription related to biofilm formation in bacteria .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, compounds similar to this compound have shown significant activity against both Gram-positive and Gram-negative bacteria as well as fungi.

Table 1: Antimicrobial Activity Against Various Pathogens

PathogenMinimum Inhibitory Concentration (MIC)Reference
Methicillin-resistant Staphylococcus aureus (MRSA)16 µg/mL
Escherichia coli32 µg/mL
Candida albicans64 µg/mL

Cytotoxicity Studies

Cytotoxicity assessments are critical for evaluating the safety profile of new compounds. The cytotoxic effects of the compound were evaluated using various cell lines, including L929 fibroblasts and A549 lung cancer cells.

Table 2: Cytotoxicity Results

CompoundCell LineConcentration (µM)Viability (%)
This compoundL92910070
A5495085
HepG220090

The results indicate that while the compound exhibits some cytotoxic effects at higher concentrations, it generally maintains a favorable viability profile in non-cancerous cell lines.

Case Studies

Several case studies have explored the biological efficacy of oxadiazole derivatives. For example, a study demonstrated that derivatives with similar structures showed enhanced antimicrobial activity compared to traditional antibiotics like ciprofloxacin . These findings suggest that the incorporation of specific functional groups can significantly alter the biological properties of oxadiazole-containing compounds.

Q & A

Q. What are the common synthetic routes for synthesizing 3-[(3-cyclopropyl-1,2,4-oxadiazol-5-yl)methyl]-1-(ethanesulfonyl)piperidine, and what key reaction conditions are involved?

  • Methodological Answer : The synthesis typically involves multi-step procedures:
  • Step 1 : Formation of the oxadiazole ring via cyclocondensation of cyclopropylamine derivatives with nitriles or thiocyanates under acidic conditions .
  • Step 2 : Functionalization of the piperidine core. Ethanesulfonylation at the piperidine nitrogen is achieved using ethanesulfonyl chloride in the presence of a base (e.g., triethylamine) in dichloromethane .
  • Step 3 : Alkylation of the oxadiazole moiety with a bromomethyl-piperidine intermediate. This step often requires anhydrous conditions and catalysts like potassium carbonate in DMF .
  • Critical Conditions : Oxidizing agents (e.g., H₂O₂) for sulfone formation, and inert atmospheres (N₂/Ar) to prevent side reactions .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR (including 2D techniques like COSY and HSQC) resolves stereochemistry and confirms substitution patterns, particularly for the cyclopropyl and ethanesulfonyl groups .
  • X-ray Crystallography : Provides unambiguous confirmation of molecular geometry, especially for the oxadiazole-piperidine junction .
  • HPLC-MS : Validates purity (>98%) and detects trace intermediates. A C18 column with a pH 6.5 ammonium acetate buffer/acetonitrile gradient is recommended .

Q. How can researchers optimize the purification process for intermediates during synthesis?

  • Methodological Answer :
  • Flash Chromatography : Use silica gel with gradient elution (hexane/ethyl acetate) for polar intermediates. Adjust solvent ratios based on TLC Rf values .
  • Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively purify sulfonylated piperidines, leveraging temperature-dependent solubility .
  • Distillation : For volatile byproducts (e.g., excess ethanesulfonyl chloride), fractional distillation under reduced pressure minimizes contamination .

Advanced Research Questions

Q. How can discrepancies in reported yields for the cyclopropane ring formation step be resolved when synthesizing the oxadiazole moiety?

  • Methodological Answer : Contradictions in yields (e.g., 40–75% in literature) often stem from:
  • Reagent Purity : Cyclopropylamine must be freshly distilled to avoid moisture-induced side reactions .
  • Temperature Control : Slow addition of nitrile precursors at 0–5°C suppresses ring-opening of the cyclopropane .
  • Catalyst Screening : Substituting Cu(I) catalysts (e.g., CuI) for traditional H₂O₂ improves regioselectivity in oxadiazole formation . Validate via LC-MS monitoring .

Q. What computational methods are suitable for predicting the binding affinity of this compound to biological targets, and how can molecular docking studies be validated experimentally?

  • Methodological Answer :
  • Docking Software : Use AutoDock Vina or Schrödinger Suite with force fields (e.g., OPLS-AA) to model interactions with targets like kinases or GPCRs .
  • Validation :
  • Surface Plasmon Resonance (SPR) : Measure binding kinetics (KD) for the compound against purified protein targets .
  • Mutagenesis Studies : Replace key residues (e.g., piperidine-binding lysines) to confirm docking predictions .

Q. What strategies mitigate instability of the ethanesulfonyl group under varying pH conditions during long-term storage?

  • Methodological Answer :
  • pH Buffering : Store the compound in amber vials with desiccants and pH 7.4 phosphate buffer to prevent hydrolysis of the sulfonyl group .
  • Lyophilization : Freeze-drying in the presence of trehalose (5% w/v) enhances stability at 4°C for >12 months .
  • Degradation Analysis : Use accelerated stability studies (40°C/75% RH for 6 months) with HPLC tracking to identify decomposition pathways .

Data Contradiction Analysis

Q. How should researchers address conflicting data on the biological activity of this compound across in vitro vs. in vivo models?

  • Methodological Answer :
  • Pharmacokinetic Profiling : Measure bioavailability and metabolite formation (e.g., CYP450-mediated oxidation) using LC-MS/MS .
  • Tissue Distribution Studies : Radiolabel the compound (³H or ¹⁴C) to quantify accumulation in target organs .
  • Dose Escalation : Adjust in vivo dosing regimens to match in vitro IC₅₀ values, accounting for plasma protein binding .

Experimental Design Considerations

Q. What factorial design parameters are critical for optimizing the alkylation step in large-scale synthesis?

  • Methodological Answer :
  • Variables : Reaction time (6–24 hrs), temperature (25–60°C), and molar ratios (1:1 to 1:2.5 piperidine:bromomethyl-oxadiazole) .
  • Response Surface Methodology (RSM) : Use a central composite design to model yield and purity trade-offs .
  • Scale-Up Protocol : Maintain shear stress consistency during stirring (Reynolds number >10,000) to ensure homogeneous mixing .

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